![molecular formula C34H26N2O3 B2667245 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 303099-40-3](/img/structure/B2667245.png)

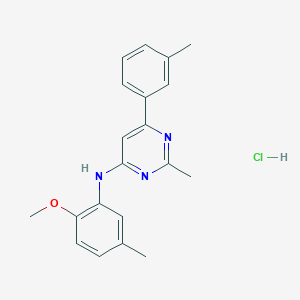

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

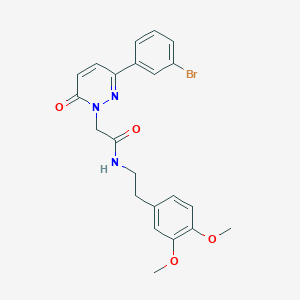

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has gained significant attention in the scientific community due to its potential in treating a range of diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds similar to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and tested for their antimicrobial properties. For example, acylthiourea derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. Compounds with iodine and nitro substituents favored antimicrobial activity against Gram-negative bacterial strains, while those with electron-donating groups like methyl and ethyl showed higher inhibitory effects against Gram-positive and fungal strains (Limban et al., 2011).

Material Science and Catalysis

In material science, derivatives related to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been utilized in the synthesis of novel materials and as catalysts in chemical reactions. For instance, semiaromatic polyamides containing carboxyl units have been developed, showing high glass transition temperatures and potential as compatibilizers in composite materials. These copolymers exhibited failure strength and storage moduli indicating good thermal mechanical performance, which could be beneficial for improving interfacial adhesion force in composite materials (Zhang et al., 2017).

Organic Synthesis Methodologies

In organic synthesis, benzamide derivatives have been employed in chemoselective N-benzoylation of aminophenols, showcasing their relevance in producing biologically interesting compounds. The process involves the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack, demonstrating the compound's utility in facilitating complex synthetic routes (Singh et al., 2017).

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(4-phenylbenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2O3/c1-23-16-21-31(29(22-23)32(37)26-12-6-3-7-13-26)36-34(39)28-14-8-9-15-30(28)35-33(38)27-19-17-25(18-20-27)24-10-4-2-5-11-24/h2-22H,1H3,(H,35,38)(H,36,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZHCJUWKMESQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)

![6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2667170.png)

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride](/img/structure/B2667176.png)